molecular formula C7H7N3 B1610586 5-Methylpyrazolo[1,5-a]pyrimidine CAS No. 61578-03-8

5-Methylpyrazolo[1,5-a]pyrimidine

Cat. No. B1610586
CAS RN: 61578-03-8
M. Wt: 133.15 g/mol
InChI Key: HEHXDQNEBGPVFF-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A series of novel this compound derivatives were designed, synthesized, and evaluated for their in vitro inhibitory activities . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core has been widely studied and various crystal arrangements were reported . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation reactions of 2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine have been studied .


Physical And Chemical Properties Analysis

This compound derivatives have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .

Scientific Research Applications

Synthesis and Chemical Properties

5-Methylpyrazolo[1,5-a]pyrimidine derivatives have been synthesized for various applications due to their purine analog structure, which is significant in antimetabolite activity for purine biochemical reactions. These compounds exhibit a wide range of pharmaceutical interests, including antitrypanosomal activity. An effective synthesis method for these derivatives involves reactions with suitable heterocyclic amines, diazonium salts, and active methylene compounds, yielding compounds with antitrypanosomal properties (Abdelriheem, Zaki, & Abdelhamid, 2017). Furthermore, these compounds are part of a significant class of molecules that exhibit a hydrogen-bonded chain of rings, contributing to their structural stability and potential biological applications (Portilla et al., 2006).

Biological and Medicinal Applications

This compound derivatives have been synthesized and evaluated for their antimicrobial activity. New series of pyrazolo[1,5-a]pyrimidines and related derivatives show promising results in combating microbial infections, indicating their potential as antimicrobial agents (Deshmukh et al., 2016). Additionally, novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent c-Src kinase inhibitors, which can be crucial for treating acute ischemic stroke (Mukaiyama et al., 2007).

Advanced Material and Photophysical Applications

This compound derivatives serve as key intermediates in the synthesis of functional fluorophores. Their photophysical properties have been investigated, and they show significant fluorescence intensity and quantum yields, making them suitable for use as fluorescent probes in detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).

Synthesis Methodology and Solvent-Free Reactions

Efficient, solvent-free synthesis methods have been developed for this compound derivatives, yielding high-purity compounds in a regiospecific fashion. These methodologies offer environmental benefits and streamline the production process, making it more sustainable and cost-effective (Quiroga et al., 2008).

Safety and Hazards

According to the safety data sheet, 5-Methylpyrazolo[1,5-a]pyrimidine is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have been a major focus of research related to materials science and biological interactions . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G . This suggests that they could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Biochemical Analysis

Biochemical Properties

5-Methylpyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that pyrazolo[1,5-a]pyrimidines are involved in cell proliferation as inhibitors of cyclin-dependent kinases . The nature of these interactions is often determined by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been reported that pyrazolo[1,5-a]pyrimidines have multiple pharmacological activities including anti-tumor . These compounds have been used as lipid droplet biomarkers for HeLa cells (cancer cells) and L929 cells (normal cells) .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

It has been noted that the properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines are involved in nucleotide metabolism, which contributes to various pathological features of cancer including chemoresistance and epithelial-to-mesenchymal transition .

properties

IUPAC Name

5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-5-10-7(9-6)2-4-8-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHXDQNEBGPVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503301
Record name 5-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61578-03-8
Record name 5-Methylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61578-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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